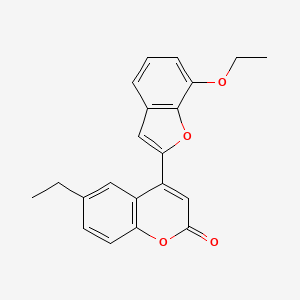

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one

Description

Properties

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-3-13-8-9-17-15(10-13)16(12-20(22)24-17)19-11-14-6-5-7-18(23-4-2)21(14)25-19/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRXKDYCPCQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one typically involves the following steps:

Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Ethylation and ethoxylation:

Coupling with chromen-2-one: The final step involves coupling the benzofuran derivative with chromen-2-one using suitable catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzofuran and chromen-2-one rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one is compared below with analogs sharing benzofuran, coumarin, or related scaffolds.

Structural Analogues

6-Ethyl-4-(1-benzofuran-2-yl)chromen-2-one Difference: Lacks the 7-ethoxy group on the benzofuran ring. Application: Studied for fluorescence properties and enzyme inhibition.

4-(5-Cyano-2-trifluoromethylphenoxy) Derivatives (e.g., MOP, Fig. 1 in ) Difference: Replaces the benzofuran system with a trifluoromethylphenoxy group and incorporates cyano substituents. Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may influence electronic interactions. Application: Anthelmintic agents like monepantel (MOP) leverage these groups for parasiticidal activity .

Boronated Benzofuran Derivatives (e.g., p-HOBDI-BF2-OSu, Fig. 2 in ) Difference: Integrates a difluoroboryl complex and hydroxyphenyl group, creating a fluorescent probe. Impact: The boron moiety enables fluorescence, making it suitable for bioimaging, unlike the non-fluorescent chromen-2-one core of the target compound .

Physicochemical and Pharmacological Comparisons

Crystallographic and Structural Insights

- SHELX in Structural Analysis : The SHELX suite (e.g., SHELXL for refinement) is critical for determining the crystal structures of such compounds. For example, the ethoxy group’s orientation in 4-(7-Ethoxy-...)chromen-2-one would require high-precision refinement, a strength of SHELX .

- Comparative Stability : The ethyl and ethoxy groups in the target compound may enhance conformational stability compared to simpler benzofuran-coumarin hybrids, as bulky substituents often reduce molecular flexibility.

Biological Activity

The compound 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one , belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and mechanisms of action based on recent studies.

Synthesis

The synthesis of benzofuran derivatives, including the target compound, typically involves multi-step organic reactions. The synthesis pathways often incorporate various substituents that enhance biological activity. For instance, modifications at different positions on the benzofuran ring have been shown to significantly affect cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against a range of cancer cell lines. The target compound's cytotoxicity was assessed using the MTT assay against several cancer types, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

The results indicated that the compound exhibited selective cytotoxicity towards these cancer cells while showing reduced toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substituents on the benzofuran structure are crucial for enhancing its anticancer properties. For example, the introduction of an ethoxy group at the 7-position and an ethyl group at the 6-position was associated with increased potency. The presence of these groups appears to facilitate interactions with cellular targets involved in proliferation and apoptosis .

The mechanisms underlying the biological activity of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one involve several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic genes such as P53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. This dual mechanism enhances its effectiveness against tumor cells .

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells. The percentage of cells in pre-G1 phase increased significantly, indicating apoptosis induction .

- DNA Interaction : Preliminary investigations suggest that benzofuran derivatives may interact with DNA, potentially leading to fragmentation and subsequent cell death. This interaction is hypothesized to occur via intercalation or other binding mechanisms .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

- In a study evaluating a series of benzofuran compounds, one derivative showed IC50 values as low as 0.06 µM against A549 lung cancer cells, comparable to established chemotherapeutics .

- Another study reported that compounds similar to our target exhibited significant cytotoxicity with IC50 values ranging from 0.08 to 0.17 µM across multiple cell lines, demonstrating their potential as effective anticancer agents .

Data Summary

Below is a summary table presenting key findings from various studies regarding the biological activity and cytotoxicity of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(7-Ethoxy-1-benzofuran-2-yl)-6-Ethylchromen-2-one | MCF-7 | 0.06 | Apoptosis induction |

| HCT-116 | 0.08 | Cell cycle arrest | |

| HeLa | 0.10 | DNA interaction | |

| HepG2 | 0.17 | Pro-apoptotic gene modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one and its analogs?

- Methodological Answer : The synthesis typically involves a multi-step approach, including condensation reactions between substituted benzofuran precursors and chromenone derivatives. For example, benzofuran-3(2H)-one intermediates are synthesized via Claisen-Schmidt condensation of 6-(benzyloxy)-7-methylbenzofuran-3(2H)-one with substituted benzaldehydes under acidic conditions . Substituents on the benzaldehyde (e.g., halogens, methoxy groups) influence reaction yields and regioselectivity. Purification is achieved via column chromatography, and structural validation relies on NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and aromatic systems in benzofuran/chromenone moieties .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogs like 6-methoxy-4-methyl-2H-chromen-2-one, where intermolecular hydrogen bonding stabilizes the lattice .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .

Q. How are preliminary biological activities screened for this compound?

- Methodological Answer : Standard in vitro assays include:

- Antimicrobial testing : Agar diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) to determine MIC values .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. For example, 2-styrylchromones with methoxy substituents show enhanced cytotoxicity due to improved membrane permeability .

Advanced Research Questions

Q. How do substituent variations on the benzofuran and chromenone rings influence bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, Br) : Enhance cytotoxicity by increasing electrophilicity, as seen in 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, which inhibits topoisomerase II .

- Methoxy/ethoxy groups : Improve solubility and bioavailability. For instance, 7-methoxy derivatives exhibit stronger antifungal activity due to hydrogen bonding with fungal enzymes .

- QSAR models : Use Hammett constants (σ) and logP values to predict bioactivity. Substituents at the 6- and 7-positions of chromenone significantly correlate with antimicrobial potency .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Contradictions often arise from:

- Sample degradation : Organic compounds in aqueous media degrade over time, altering bioactivity. Stabilize samples via continuous cooling or inert atmospheres .

- Assay variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) and validate results across multiple cell lines. For example, discrepancies in cytotoxicity may reflect cell-specific uptake mechanisms .

Q. What computational strategies predict the compound's pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using software like AutoDock Vina. Analogs with bulky substituents (e.g., 6-ethyl) often show higher binding affinities .

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), bioavailability scores, and CYP inhibition. Ethoxy groups improve metabolic stability but may reduce solubility .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

- Methodological Answer : X-ray structures reveal:

- Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and adjacent aromatic protons enhance thermal stability .

- Packing efficiency : Bulky substituents (e.g., 6-ethyl) reduce crystal symmetry but improve melting points. Derivatives with planar chromenone systems exhibit higher crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.